molecular formula C8H18NNa3O7P2 B12845626 Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate

Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate

Cat. No.: B12845626
M. Wt: 371.15 g/mol
InChI Key: HLNMAXNTPZHNQR-UHFFFAOYSA-K
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Description

Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate is a complex organophosphorus compound It is characterized by the presence of phosphonate groups and a pentylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate typically involves the reaction of appropriate phosphonic acid derivatives with pentylamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products can be further utilized in various applications, including as intermediates in organic synthesis and as additives in industrial processes .

Scientific Research Applications

Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate is unique due to its specific combination of phosphonate groups and the pentylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H18NNa3O7P2

Molecular Weight

371.15 g/mol

IUPAC Name

trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate

InChI

InChI=1S/C8H21NO7P2.3Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;;;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

HLNMAXNTPZHNQR-UHFFFAOYSA-K

Canonical SMILES

CCCCCNCCC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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